3,5-bis(4-bromophenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole
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Overview
Description
3,5-bis(4-bromophenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes bromophenyl and nitro-pyrazole groups
Preparation Methods
The synthesis of 3,5-bis(4-bromophenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole core: This step involves the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.
Nitration: The nitro group is introduced into the pyrazole ring via nitration reactions using nitric acid or a mixture of nitric and sulfuric acids.
Methylation: The methyl group is introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3,5-bis(4-bromophenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can reduce the nitro group to an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Scientific Research Applications
3,5-bis(4-bromophenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the bromophenyl groups may facilitate binding to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar compounds include:
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its high thermal stability and energetic properties.
3,5-bis(1’,2’,4’-triazol-1’-yl)pyridine: Used in the synthesis of coordination polymers with unique photoluminescence properties.
2,7-bis(3,5-dimethyl-1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone:
Properties
Molecular Formula |
C20H15Br2N5O2 |
---|---|
Molecular Weight |
517.2 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-4-methyl-1-[(4-nitropyrazol-1-yl)methyl]pyrazole |
InChI |
InChI=1S/C20H15Br2N5O2/c1-13-19(14-2-6-16(21)7-3-14)24-26(12-25-11-18(10-23-25)27(28)29)20(13)15-4-8-17(22)9-5-15/h2-11H,12H2,1H3 |
InChI Key |
WXIUHEPWNYMDFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)Br)CN3C=C(C=N3)[N+](=O)[O-])C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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